N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine
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Overview
Description
N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenylethenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 isozymes, which play a crucial role in drug metabolism . Additionally, it may modulate cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine: Known for its chemopotentiating and cytoprotective properties.
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl: A diphenylmethane analog of tamoxifen with applications in cancer treatment.
Uniqueness
N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine is unique due to its specific structural features, such as the presence of a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H28FNO |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3 |
InChI Key |
NFQSXHWEYRYXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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